molecular formula C11H12N2O3 B8459341 methyl 1-(2-hydroxyethyl)-1H-indazole-7-carboxylate

methyl 1-(2-hydroxyethyl)-1H-indazole-7-carboxylate

Cat. No. B8459341
M. Wt: 220.22 g/mol
InChI Key: QLZRJVVMWPSSMA-UHFFFAOYSA-N
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Patent
US09045501B2

Procedure details

To a stirred solution of 2-fluoro-3-formylbenzoate (0.5 g, 2.8 mmol) in methanol (4 mL) was added 2-hydrazinoethanol (0.2 mL, 2.8 mmol) and the mixture was stirred at room temperature. After the starting material was consumed, the solution was transferred to a microwave tube and microwaved at 150° C. for 5 h. The crude reaction was diluted with ethyl acetate, washed with water, dried (Na2SO4), filtered, concentrated under reduced pressure and purified by column chromatography (silica gel, 0% to 50% ethyl acetate in hexanes) to afford methyl 1-(2-hydroxyethyl)-1H-indazole-7-carboxylate (0.6 g, 95%): 1H NMR (500 MHz, CDCl3) δ 8.04-8.02 (m, 1H), 8.00-7.98 (m, 1H), 7.95-7.93 (m, 1H), 4.87-4.80 (m, 2H), 4.14-4.10 (m, 2H), 3.99 (s, 3H); MS (ESI+) m/z 221 (M+H).
Name
2-fluoro-3-formylbenzoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]([CH:11]=O)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[NH:13]([CH2:15][CH2:16][OH:17])[NH2:14].[CH3:18]O>C(OCC)(=O)C>[OH:17][CH2:16][CH2:15][N:13]1[C:2]2[C:10](=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([O:6][CH3:18])=[O:5])[CH:11]=[N:14]1

Inputs

Step One
Name
2-fluoro-3-formylbenzoate
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C(=O)[O-])C=CC=C1C=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
N(N)CCO
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the starting material was consumed
CUSTOM
Type
CUSTOM
Details
the solution was transferred to a microwave tube
CUSTOM
Type
CUSTOM
Details
microwaved at 150° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 0% to 50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
OCCN1N=CC2=CC=CC(=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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